Cas no 2514-70-7 (1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate)
2514-70-7 structure
Product Name:1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate
Numero CAS:2514-70-7
MF:C29H28O12S4
MW:696.785424232483
CID:291467
PubChem ID:238874
Update Time:2025-04-19
1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate
- [3-(benzenesulfonyloxy)-2,2-bis(benzenesulfonyloxymethyl)propyl] benzenesulfonate
- 3-[(phenylsulfonyl)oxy]-2,2-bis{[(phenylsulfonyl)oxy]methyl}propyl benzenesulfonate
- MFCD00025031
- 2,2-Bis{[(benzenesulfonyl)oxy]methyl}propane-1,3-diyl dibenzenesulfonate
- 2,2-bis(benzenesulfonyloxymethyl)-1,3-propanediol dibenzenesulfonate
- DTXSID60286005
- 2514-70-7
- 2,2-bis((phenylsulfonyloxy)methyl)propane-1,3-diyl dibenzenesulfonate
- 2,2-BIS(HYDROXYMETHYL)-1,3-PROPANEDIOL TETRABENZENESULFONATE
- NSC-43436
- Penetek tetrabenzenesulfonate
- SCHEMBL2058282
- NSC43436
- USQQFBRJEIDVBV-UHFFFAOYSA-N
- AKOS024361095
-
- Inchi: 1S/C29H28O12S4/c30-42(31,25-13-5-1-6-14-25)38-21-29(22-39-43(32,33)26-15-7-2-8-16-26,23-40-44(34,35)27-17-9-3-10-18-27)24-41-45(36,37)28-19-11-4-12-20-28/h1-20H,21-24H2
- Chiave InChI: USQQFBRJEIDVBV-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC=CC=1)(=O)(=O)OCC(COS(C1C=CC=CC=1)(=O)=O)(COS(C1C=CC=CC=1)(=O)=O)COS(C1C=CC=CC=1)(=O)=O
Proprietà calcolate
- Massa esatta: 696.04644
- Massa monoisotopica: 696.046
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 45
- Conta legami ruotabili: 16
- Complessità: 1120
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 207Ų
Proprietà sperimentali
- Densità: 1.447
- Punto di ebollizione: 855°Cat760mmHg
- Punto di infiammabilità: 470.9°C
- Indice di rifrazione: 1.607
- PSA: 173.48
1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate Letteratura correlata
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
2514-70-7 (1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate) Prodotti correlati
- 4873-56-7(Isobutyl p-toluenesulfonate)
- 80-42-2(Propyl benzenesulfonate)
- 80-44-4(Butyl Benzenesulfonate)
- 75620-67-6(Neopentyl Benzenesulfonate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso